molecular formula C24H32N4O3 B4561228 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide

Cat. No.: B4561228
M. Wt: 424.5 g/mol
InChI Key: XMCGGPAKFAQNFQ-UHFFFAOYSA-N
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Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.24744090 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolic Stability

Research on novel anaplastic lymphoma kinase (ALK) inhibitors, which share structural similarities with the compound , highlights the importance of understanding the pharmacokinetics and metabolic stability of such compounds. For instance, studies on compound 1, a potent ALK inhibitor, showed that it underwent mouse-specific enzymatic hydrolysis in plasma, leading to high clearance and a short half-life. Subsequent modifications to minimize hydrolysis resulted in analogs with decreased clearance and increased stability, albeit with reduced potency against ALK. These findings underscore the significance of balancing stability and potency in the development of new therapeutic agents (Teffera et al., 2013).

Ligand Development for Diagnostic Imaging

In another study, mixed ligand fac-tricarbonyl complexes were prepared for potential use in diagnostic imaging, specifically involving 99(m)Tc compounds. The research demonstrated a [2 + 1] approach for labeling bioactive molecules, which could be relevant for designing diagnostic agents based on the compound of interest. The ability to influence the physico-chemical properties of the conjugate through the choice of ligands is crucial for developing effective imaging agents (Mundwiler et al., 2004).

Antibacterial Activity

A study on N-substituted derivatives of a compound structurally related to the one explored its antibacterial properties. The synthesis involved several steps, leading to compounds that exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests that modifications to the core structure of such compounds can lead to potential antibacterial agents, highlighting the importance of structural optimization in drug development (Khalid et al., 2016).

Receptor Affinity and Drug Development

Research into 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, bearing a piperazine moiety similar to the compound , evaluated their affinity for 5-HT(4), 5-HT(3), and D(2) receptors. Compounds with certain substituents showed moderate to high affinity for the 5-HT(4) receptor, indicating their potential as drug candidates for conditions modulated by this receptor. The study highlights the impact of structural changes on receptor affinity and activity, which is crucial for the development of receptor-targeted therapies (Tapia et al., 1999).

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17(2)28(16-22-25-12-15-26(22)3)24(30)19-6-8-20(9-7-19)31-21-10-13-27(14-11-21)23(29)18-4-5-18/h6-9,12,15,17-18,21H,4-5,10-11,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGGPAKFAQNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN1C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
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4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
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4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
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4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
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4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.